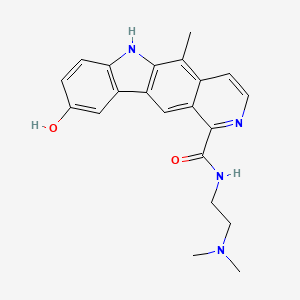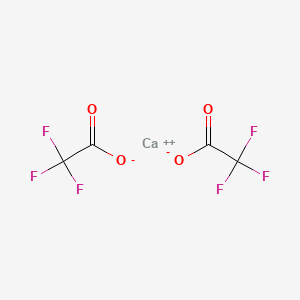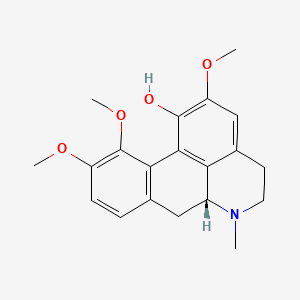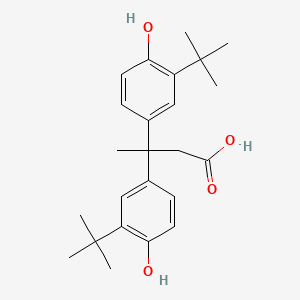
Qrj6BQ5yhr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic acid: is a compound with the molecular formula C24H32O4 and a molecular weight of 384.5085 g/mol . This compound is known for its unique structure, which includes two tert-butyl groups and two hydroxyphenyl groups attached to a butanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic acid involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylphenol and butanoic acid derivatives.
Reaction Conditions: The reaction typically involves the use of strong acids or bases as catalysts, along with specific temperature and pressure conditions to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy groups to corresponding alcohols or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biology:
Antioxidant: Due to its hydroxyphenyl groups, the compound exhibits antioxidant properties, making it useful in biological studies related to oxidative stress and aging.
Medicine:
Pharmaceuticals: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug development and therapeutic applications.
Industry:
Stabilizers: It is used as a stabilizer in the production of plastics and other materials to prevent degradation and enhance longevity.
Mechanism of Action
The mechanism of action of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
- 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)propanoic acid
- 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)pentanoic acid
Uniqueness:
- Structure: The presence of two tert-butyl groups and two hydroxyphenyl groups attached to a butanoic acid backbone makes it unique compared to similar compounds.
- Properties: Its antioxidant properties and potential applications in various fields highlight its distinctiveness.
Properties
CAS No. |
52406-24-3 |
|---|---|
Molecular Formula |
C24H32O4 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3,3-bis(3-tert-butyl-4-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C24H32O4/c1-22(2,3)17-12-15(8-10-19(17)25)24(7,14-21(27)28)16-9-11-20(26)18(13-16)23(4,5)6/h8-13,25-26H,14H2,1-7H3,(H,27,28) |
InChI Key |
ZLFHNCHMEGLFKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(C)(CC(=O)O)C2=CC(=C(C=C2)O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


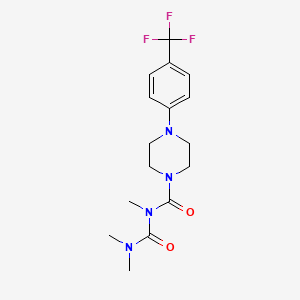
![(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12773172.png)
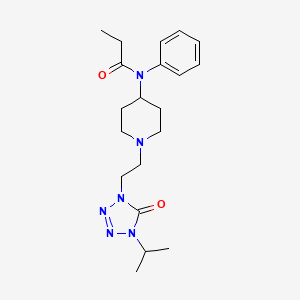
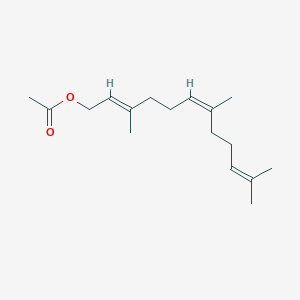

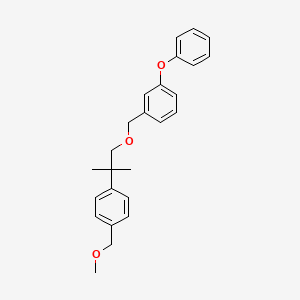
![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)
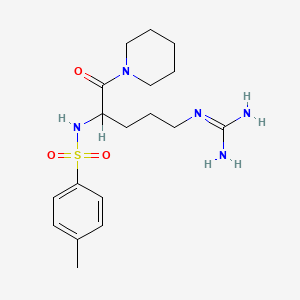

![(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine](/img/structure/B12773215.png)

